molecular formula C8H7BrN4 B13113372 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine

2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B13113372
M. Wt: 239.07 g/mol
InChI Key: ONHABPMEAWFABG-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the bromination of 4-(2-methyl-1H-imidazol-1-yl)pyrimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 4-(2-methyl-1H-imidazol-1-yl)pyrimidine derivatives with various functional groups.

    Coupling Products: Complex heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine depends on its specific application:

Comparison with Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 4-Bromo-2-methylpyrimidine

Comparison:

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-bromo-4-(2-methylimidazol-1-yl)pyrimidine

InChI

InChI=1S/C8H7BrN4/c1-6-10-4-5-13(6)7-2-3-11-8(9)12-7/h2-5H,1H3

InChI Key

ONHABPMEAWFABG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC(=NC=C2)Br

Origin of Product

United States

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